molecular formula C14H18ClNO4S B13024032 tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13024032
M. Wt: 331.8 g/mol
InChI Key: ZVBUKKNFIRKBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a carboxylate group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the isoquinoline core, followed by the introduction of the tert-butyl, chlorosulfonyl, and carboxylate groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps include the purification of intermediates, control of reaction parameters, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with different substituents, such as:

  • tert-Butyl6-(methylsulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl6-(fluorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl6-(bromosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorosulfonyl group, in particular, allows for versatile chemical modifications and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

tert-butyl 6-chlorosulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-7-6-10-8-12(21(15,18)19)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3

InChI Key

ZVBUKKNFIRKBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.